molecular formula C18H23N3O4 B3015698 3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-99-7

3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3015698
CAS No.: 1021126-99-7
M. Wt: 345.399
InChI Key: LIZNYMQNUNHOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a chemotype identified as a novel and selective delta opioid receptor (DOR) agonist . This core structure represents a significant advancement in DOR research as it is chemically distinct from previous agonist classes, such as the SNC80 chemotype, which are associated with adverse effects like seizures and rapid tolerance (tachyphylaxis) . Compounds within this class have demonstrated high selectivity for the DOR over a panel of 167 other GPCRs and exhibit a G-protein signaling bias, which may translate to a more favorable pharmacological profile for researching neurological disorders . Preclinical studies on related spirohydantoin derivatives have also shown efficacy in models of inflammatory pain, reducing pain hypersensitivity (anti-allodynia) in both male and female mice . This product is intended for research purposes only, specifically for in vitro binding assays, functional characterization of delta opioid receptor signaling, and the investigation of new pathways for managing chronic pain and other neurologic conditions. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-15(22)20-10-8-18(9-11-20)16(23)21(17(24)19-18)12-13-25-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZNYMQNUNHOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. For example, the reaction of a diazaspiro compound with an appropriate electrophile can yield the desired spirocyclic core.

    Introduction of the phenoxyethyl group: This step can be achieved through nucleophilic substitution reactions, where a phenoxyethyl halide reacts with the spirocyclic intermediate.

    Propanoylation: The final step involves the acylation of the spirocyclic compound with propanoyl chloride under basic conditions to introduce the propanoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenoxyethyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been identified as a δ opioid receptor-selective agonist . The compound binds to the orthosteric site of the receptor, leading to the activation of downstream signaling pathways that modulate pain perception and other physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazaspiro[4.5]decane-2,4-dione Derivatives

Compound Name Substituents (Position 3) Substituents (Position 8) Molecular Weight Biological Activity Synthesis Yield/Purity Reference
TRI-BE - Benzyl 259.31 g/mol Inhibits prostate cancer migration 66% yield, >90% purity
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl) 3-(4-Phenylpiperazin-1-yl)propyl Phenyl 424.49 g/mol 5-HT2A antagonism (IC50 = 27.3 μM) Not reported
tert-Butyl 3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate Ethyl tert-Butyl carbamate 298.33 g/mol Antimalarial lead optimization 75% yield, >98% purity
8-(3-Ethoxypropyl)-6-methyl - 3-Ethoxypropyl 283.34 g/mol Not specified 35% yield (as HCl salt)
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione HCl Methyl - 219.67 g/mol Not specified Not reported
Target Compound 2-Phenoxyethyl Propanoyl ~375.40 g/mol* Hypothetical: Enhanced lipophilicity N/A -

*Estimated based on structural analogs.

Structural and Functional Insights

Substituent Impact on Activity: Position 3: Alkyl/aryl groups (e.g., ethyl, benzyl) enhance metabolic stability. The 2-phenoxyethyl group in the target compound may improve membrane permeability due to its aromatic and ether moieties . Position 8: Bulky substituents (e.g., benzyl, tert-butyl carbamate) correlate with receptor antagonism (e.g., 5-HT2A) or enzyme inhibition (e.g., HIF prolyl hydroxylase) . The propanoyl group in the target compound could modulate solubility and target engagement.

Synthesis Trends: High-yield syntheses (>75%) are achieved via alkylation (e.g., ethyl iodide in DMF) or carbamate formation . Lower yields (35–61%) are noted for ether-linked substituents (e.g., ethoxypropyl) due to steric challenges .

Biological Activities: Antiplatelet Effects: Piperazine-containing derivatives (e.g., compound 13 in ) show potent 5-HT2A receptor antagonism, surpassing clinical agents like sarpogrelate . Anticancer Activity: TRI-BE inhibits prostate cancer cell migration by targeting focal adhesion kinase (FAK) . Antimalarial Potential: tert-Butyl carbamate derivatives exhibit >98% purity and are prioritized for lead optimization .

Hypothetical Profile of the Target Compound

Synthesis Strategy :

  • Likely synthesized via sequential alkylation:

Introduce 2-phenoxyethyl at position 3 using phenoxyethyl bromide.

Acylate position 8 with propanoyl chloride under basic conditions (e.g., NaH/DMF) . Expected yield: ~60–75% based on analogous protocols .

Predicted Properties: Lipophilicity: Higher than TRI-BE (logP ~2.5 vs.

Biological Activity

3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that contributes to its biological properties. Its molecular formula is C20H25N3O3C_{20}H_{25}N_3O_3, and it is characterized by the presence of a phenoxyethyl group and a propanoyl substituent.

Research indicates that compounds within the triazaspiro family, including this compound, exhibit various mechanisms of action:

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibition : Recent studies have highlighted the ability of triazaspiro compounds to inhibit mPTP opening, which is crucial in preventing myocardial cell death during reperfusion after ischemic events .
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to various diseases, thereby altering metabolic pathways beneficially.
  • Antioxidant Activity : The presence of phenolic groups in its structure suggests possible antioxidant properties that can mitigate oxidative stress in cells.

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

  • Cardiovascular Protection : Due to its role in inhibiting mPTP opening, it may serve as an adjunct therapy in myocardial infarction treatment .
  • Anticancer Properties : Some derivatives have been investigated for their cytotoxic effects against cancer cell lines, indicating potential use in oncology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
mPTP InhibitionReduces apoptotic rates in myocardial infarction models
Antioxidant ActivityPotential to reduce oxidative stress
Enzyme InhibitionAlters metabolic pathways beneficially

Case Study 1: Cardiovascular Research

In a controlled study involving animal models of myocardial infarction, administration of this compound resulted in significant improvements in cardiac function post-reperfusion. The study demonstrated decreased levels of apoptosis and preserved mitochondrial ATP content during treatment .

Case Study 2: Anticancer Activity

A series of derivatives based on the triazaspiro framework were tested against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity while maintaining selectivity towards cancerous cells over normal cells .

Research Findings

Recent research has focused on optimizing the structure-activity relationship (SAR) of triazaspiro compounds to enhance their efficacy and reduce side effects. These studies have identified key functional groups that contribute to increased biological activity and specificity towards target pathways.

Q & A

Basic: What synthetic strategies are effective for constructing the spirocyclic core of 3-(2-phenoxyethyl)-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

Answer:
The spirocyclic core can be synthesized via a multi-step approach:

  • Step 1 : Boc protection of the amine group using tert-butyl carbamate and triethylamine in dichloromethane (DCM) to prevent side reactions during subsequent steps .
  • Step 2 : Cyclization under acidic conditions (e.g., HCl in dioxane) to form the spiro ring, followed by neutralization with sodium carbonate and extraction with DCM .
  • Step 3 : Propanoyl group introduction at the 8-position via reaction with acid chlorides in DCM, using triethylamine as a base .
    Key Tip : Monitor reaction progress by TLC and purify intermediates via column chromatography (e.g., DCM:MeOH, 9:1) to ensure high purity .

Advanced: How can researchers resolve contradictions in crystallographic data for spirocyclic compounds like this derivative?

Answer:
Discrepancies in bond angles or torsion angles (e.g., β = 94.460° vs. expected values) may arise from:

  • Solvate formation : Analyze solvent content in the unit cell (e.g., monoclinic P21/c space group with Z = 4 in ) .
  • Tautomerism : Use NMR (¹H/¹³C) to confirm protonation states and compare with X-ray data. For example, reports C8–C7 bond angles of 121.78°, which may indicate conformational flexibility .
    Method : Cross-validate with DFT calculations (e.g., Gaussian) to model electronic effects on geometry .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., phenoxyethyl and propanoyl groups). Look for characteristic shifts: aromatic protons (~6.8–7.2 ppm), carbonyls (~170–180 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 458 [M+H]+ in ) .
  • X-ray Crystallography : Resolve spirocyclic conformation (e.g., a = 6.1722 Å, b = 17.4561 Å in ) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

Answer:

  • Derivatization : Replace the phenoxyethyl group with fluorinated (e.g., 4-fluorophenoxy in ) or sulfonyl-substituted (e.g., 4-chlorophenylsulfonyl in ) moieties to modulate lipophilicity and target binding .
  • Bioisosteres : Substitute the propanoyl group with heterocyclic amides (e.g., thiazolidinediones in ) to enhance metabolic stability .
    Method : Use in vitro assays (e.g., enzyme inhibition) paired with logP/logD measurements to correlate substituent effects with activity .

Basic: What purification methods are optimal for isolating this compound from reaction mixtures?

Answer:

  • Liquid-Liquid Extraction : Neutralize acidic/basic reaction mixtures (e.g., sodium bicarbonate) and extract with DCM (3× volumes) .
  • Column Chromatography : Use silica gel with gradient elution (e.g., DCM:MeOH from 99:1 to 9:1) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data (see for similar spiro compounds) .

Advanced: How can computational modeling guide the design of analogs with improved target selectivity?

Answer:

  • Docking Studies : Use crystallographic data (e.g., β-sheet topology from ) to model interactions with targets like ion channels or enzymes .
  • MD Simulations : Simulate conformational stability (e.g., spiro ring puckering) over 100+ ns to predict bioavailability .
    Tool Recommendations : COMSOL Multiphysics for reaction dynamics or Schrödinger Suite for binding affinity prediction .

Basic: What safety protocols are essential when handling intermediates during synthesis?

Answer:

  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., dioxane in ) .
  • PPE : Wear nitrile gloves and goggles when handling sulfonyl chlorides () or aziridine derivatives () .
  • Waste Disposal : Neutralize acidic waste (e.g., HCl) before disposal and avoid mixing with oxidizers ( ) .

Advanced: How can researchers address low yields in the final coupling step of this compound?

Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings if C–N bond formation is inefficient .
  • Solvent Optimization : Switch from DCM to DMF for polar aprotic conditions, enhancing nucleophilicity of the amine .
  • Microwave-Assisted Synthesis : Reduce reaction time from 16 h to 1–2 h (e.g., 100°C, 150 W) to minimize decomposition .

Basic: What spectroscopic "red flags" indicate impurities in the final product?

Answer:

  • NMR : Extra peaks in the 1.5–2.5 ppm range may indicate unreacted propanoyl chloride or tert-butyl groups from incomplete deprotection .
  • HPLC : Shoulders or split peaks (Rt ± 0.2 min) suggest diastereomers or residual solvents (e.g., dioxane) .
    Action : Re-run column chromatography or use preparative HPLC (C18 column, MeCN:H₂O) for polishing .

Advanced: How can tautomeric forms of this compound impact biological assay results?

Answer:

  • Keto-Enol Equilibrium : The 2,4-dione moiety may tautomerize, altering hydrogen-bonding capacity. Use ¹³C NMR to detect enol content (e.g., C=O vs. C–OH shifts) .
  • Biological Relevance : Perform assays at physiological pH (7.4) and compare with computational pKa predictions (e.g., ACD/Labs) to account for tautomer prevalence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.